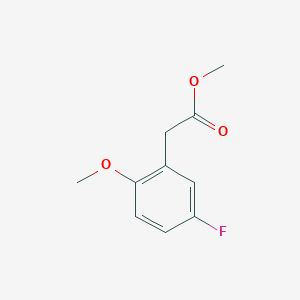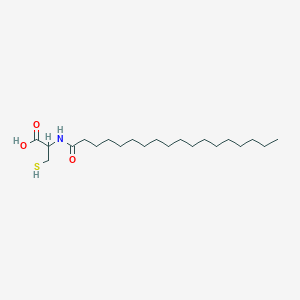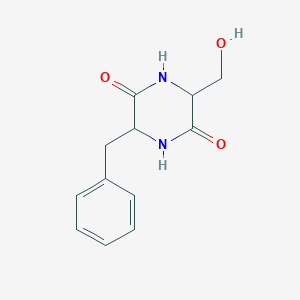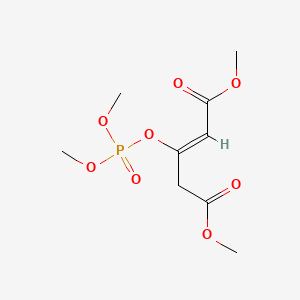amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate is a complex organometallic compound It features a ruthenium(II) center coordinated with p-cymene, pyridine, and a chiral amido ligand derived from 2-amino-1,2-diphenylethyl and 4-toluenesulfonyl The counterion is tetrakis(pentafluorophenyl)borate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves several steps:
Preparation of the Chiral Amido Ligand: The chiral amido ligand is synthesized by reacting (1S,2S)-2-amino-1,2-diphenylethylamine with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Ruthenium Complex: The chiral amido ligand is then reacted with a ruthenium precursor, such as [Ru(p-cymene)Cl2]2, in the presence of pyridine. This step typically requires heating under reflux conditions.
Anion Exchange: The final step involves the exchange of chloride ions with tetrakis(pentafluorophenyl)borate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can take place, where ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride, hydrazine, and other reducing agents under ambient conditions.
Substitution: Various ligands such as phosphines, amines, and nitriles under reflux or ambient conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium-oxo species, while reduction reactions could produce lower oxidation state ruthenium complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can induce enantioselectivity in the products.
Biology and Medicine
In biology and medicine, the compound has potential applications as an anticancer agent. Ruthenium complexes are known for their ability to interact with DNA and proteins, leading to cytotoxic effects in cancer cells. The chiral amido ligand may enhance the selectivity and efficacy of the compound in targeting cancer cells.
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can improve the efficiency and selectivity of various chemical processes, reducing waste and energy consumption.
作用機序
The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate involves coordination to molecular targets such as DNA and proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these biomolecules, leading to structural and functional disruptions. The chiral amido ligand may enhance binding specificity and selectivity, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound is similar but features the (1R,2R) enantiomer of the chiral amido ligand.
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound differs in the substituent on the sulfonyl group.
Uniqueness
The uniqueness of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate lies in its chiral amido ligand and the combination of p-cymene and pyridine ligands. This specific arrangement of ligands imparts unique catalytic and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C60H39BF20N3O2RuS |
|---|---|
分子量 |
1357.9 g/mol |
IUPAC名 |
(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3 |
InChIキー |
GHUVAXWQITVMIA-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)

![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)



![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)




